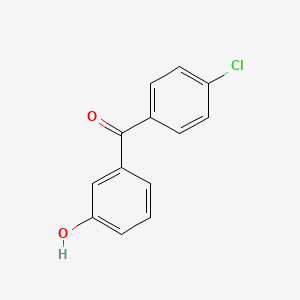

(4-Chlorophenyl)(3-hydroxyphenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQUCIOFUOIVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296456 | |

| Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62810-39-3 | |

| Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62810-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062810393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002704160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Elucidating Reaction Mechanisms and Photochemical Pathways of 4 Chlorophenyl 3 Hydroxyphenyl Methanone

Photochemical Reactivity of Hydroxy- and Chloro-Substituted Benzophenones

The photochemistry of benzophenone (B1666685) and its derivatives is a well-studied area, characterized by the reactivity of its triplet excited state. The presence of hydroxyl and chloro substituents introduces additional pathways for energy dissipation and chemical reaction, modifying the intrinsic photochemical behavior of the parent benzophenone molecule.

Upon absorption of ultraviolet (UV) light, benzophenone derivatives are promoted to an excited singlet state (S1), which rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T1). researchgate.netnih.gov This T1 state is responsible for much of the observed photochemistry. The lifetime and decay pathways of these excited states are significantly influenced by the nature and position of substituents on the aromatic rings.

Substituents can alter the energy levels of the n,π* and π,π* excited states. researchgate.net For instance, electron-donating groups like hydroxyl can raise the energy of the n,π* state, while the effect on the π,π* state is more pronounced. The relative ordering and proximity of these states dictate the efficiency of ISC and subsequent photochemical reactions.

Studies on substituted benzophenones have shown that the position of the substituent (ortho, meta, or para) plays a critical role in the excited-state evolution channels. nih.govaip.orgrsc.org For example, in donor-acceptor dyads involving benzophenone, the substitution pattern can determine whether charge transfer occurs through-bond or through-space, influencing the rates of intramolecular charge transfer (ICT) and intersystem crossing. aip.org While (4-Chlorophenyl)(3-hydroxyphenyl)methanone is not a typical donor-acceptor dyad in the same vein, the electronic perturbations from the chloro (electron-withdrawing) and hydroxyl (electron-donating) groups will undoubtedly influence the dynamics of the excited states.

Quenching of the benzophenone triplet state can occur through various mechanisms, including energy transfer to other molecules or chemical reactions such as hydrogen abstraction. The presence of a hydroxyl group, particularly in a protic solvent, can lead to deprotonation in the excited state, which acts as a quenching pathway, potentially inhibiting other photochemical reactions. researchgate.net

Table 1: Key Excited State Processes in Substituted Benzophenones

| Process | Description | Influencing Factors |

|---|---|---|

| Intersystem Crossing (ISC) | Transition from the lowest excited singlet state (S1) to the lowest triplet state (T1). | Substituent electronic effects, spin-orbit coupling, solvent polarity. |

| Internal Conversion (IC) | Non-radiative decay from a higher excited state to a lower one of the same multiplicity (e.g., S2 → S1). | Energy gap between states, vibrational coupling. |

| Intramolecular Charge Transfer (ICT) | Transfer of electron density from a donor part to an acceptor part of the molecule in the excited state. | Substituent position, solvent polarity. |

| Fluorescence | Radiative decay from S1 to the ground state (S0). | Generally inefficient for benzophenones due to rapid ISC. |

| Phosphorescence | Radiative decay from T1 to S0. | Observed at low temperatures; lifetime is solvent and substituent dependent. |

| Quenching | Deactivation of the excited state by interaction with another molecule or through intramolecular processes. | Presence of quenchers (e.g., oxygen), solvent, intramolecular proton transfer. |

A key photochemical pathway for hydroxybenzophenones is Excited State Intramolecular Proton Transfer (ESIPT). nih.govuni-muenchen.de This process is particularly efficient in 2-hydroxybenzophenones, where a pre-existing intramolecular hydrogen bond facilitates the transfer of the phenolic proton to the carbonyl oxygen in the excited state. nih.gov This creates a transient keto-tautomer, which has a different electronic structure and can decay back to the ground state enol form, often with a large Stokes shift in fluorescence. nih.gov

In this compound, the hydroxyl group is in the meta position, which prevents the formation of a direct intramolecular hydrogen bond with the carbonyl group. Therefore, a direct, concerted ESIPT process as seen in ortho-hydroxybenzophenones is not expected. However, intermolecular proton transfer can still be a significant process, especially in protic solvents like water or alcohols. researchgate.net The excited state of 4-hydroxybenzophenone (B119663) has been shown to undergo deprotonation in the presence of water, leading to the formation of the phenolate (B1203915) anion. researchgate.net This process effectively quenches the excited state and can inhibit other photochemical reactions. researchgate.net

For this compound in a protic solvent, a similar intermolecular proton transfer from the hydroxyl group to a solvent molecule is a plausible deactivation pathway for the excited state.

The triplet excited state of benzophenone is known for its ability to abstract hydrogen atoms from suitable donors, a process that leads to the formation of a ketyl radical. medicaljournals.se This reactivity is a hallmark of the n,π* triplet state, where the oxygen atom has a radical-like, electrophilic character. medicaljournals.se

In the context of this compound, the primary photoreaction in the presence of a hydrogen donor (like an alcohol) would be photoreduction. The excited benzophenone moiety abstracts a hydrogen atom, resulting in the formation of a (4-chlorophenyl)(3-hydroxyphenyl)methanol radical (a ketyl radical). This radical can then undergo further reactions, such as dimerization to form a pinacol (B44631) or reaction with other radical species. nih.gov

The presence of the chloro and hydroxyl substituents can influence the efficiency of this process. The electron-withdrawing nature of the chlorine atom may enhance the electrophilicity of the carbonyl oxygen in the excited state, potentially increasing the rate of hydrogen abstraction. Conversely, the hydroxyl group, especially if deprotonated, could decrease the photoreactivity.

Solvents have a profound impact on the photochemistry of benzophenones. researchgate.netnih.govpsu.edubohrium.com The polarity of the solvent can alter the relative energies of the n,π* and π,π* triplet states. In nonpolar solvents, the lowest triplet state is typically n,π* in character, which is highly reactive in hydrogen abstraction reactions. In polar, protic solvents, the π,π* state can become the lowest triplet state. This π,π* state is generally less reactive in hydrogen abstraction, which can lead to a decrease in the quantum yield of photoreduction. bohrium.com

For this compound, solvent choice will be critical in determining its photochemical fate:

In nonpolar aprotic solvents (e.g., cyclohexane, benzene): The n,π* triplet state is expected to be the lowest excited state, favoring photoreduction via hydrogen abstraction if a suitable donor is present.

In polar aprotic solvents (e.g., acetonitrile): The energy gap between the n,π* and π,π* states will be reduced, but hydrogen abstraction can still occur.

In polar protic solvents (e.g., water, ethanol): The π,π* state may be stabilized below the n,π* state. Furthermore, intermolecular hydrogen bonding and potential deprotonation of the phenolic hydroxyl group can occur, leading to a significant decrease in photoreduction efficiency and the opening of alternative deactivation channels. researchgate.net Studies on 4-hydroxybenzophenone have shown that in water, deprotonation of the excited states is a dominant process. researchgate.net

Table 2: Expected Influence of Solvent on the Photoreactivity of this compound

| Solvent Type | Predominant Lowest Triplet State | Expected Primary Photochemical Process |

|---|---|---|

| Nonpolar Aprotic | n,π* | Hydrogen abstraction (photoreduction) |

| Polar Aprotic | n,π* / π,π* (close in energy) | Hydrogen abstraction, possible ICT character |

Electrophilic Aromatic Substitution Mechanisms on Functionalized Benzophenones

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com In this compound, there are two distinct aromatic rings available for substitution, and the outcome of such a reaction is dictated by the directing effects of the substituents already present.

On the 3-hydroxyphenyl ring: This ring contains two substituents: the hydroxyl group (-OH) and the 4-chlorobenzoyl group.

The hydroxyl group is a strongly activating, ortho, para-directing group. msu.edu It activates the positions ortho (C2, C4) and para (C6) to it.

The 4-chlorobenzoyl group is a deactivating, meta-directing group. It directs incoming electrophiles to the positions meta to its point of attachment (C5).

The powerful activating and directing effect of the hydroxyl group will dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the -OH group (C2, C4, C6), with steric hindrance potentially disfavoring the C2 position, which is between the two existing substituents.

On the 4-chlorophenyl ring: This ring contains two substituents: the chlorine atom (-Cl) and the 3-hydroxybenzoyl group.

The 3-hydroxybenzoyl group is a deactivating, meta-directing group, directing to C3 and C5.

In this case, both groups direct the incoming electrophile to the same positions (C3 and C5). However, the entire ring is deactivated by two electron-withdrawing groups, making substitution on this ring significantly less favorable than on the activated 3-hydroxyphenyl ring.

Mechanisms of C(sp³)–H Oxidation in Diarylmethane Systems

While this compound is a diaryl ketone and lacks a C(sp³)–H bond at the central carbon, the chemistry of the corresponding diarylmethane, (4-chlorophenyl)(3-hydroxyphenyl)methane, is relevant as it represents the fully reduced form of the ketone. The oxidation of the methylene (B1212753) bridge in diarylmethanes to a carbonyl group is a key transformation. nih.govnih.gov

This oxidation can be achieved through various methods, often involving radical or ionic mechanisms. A notable modern approach is the transition-metal-free, base-promoted aerobic oxidation. nih.govnih.govdoaj.orgresearchgate.net The mechanism for this type of reaction is proposed to proceed as follows:

Deprotonation: A strong base, such as a silylamide [e.g., KN(SiMe₃)₂], deprotonates the benzylic C–H bond of the diarylmethane. The resulting carbanion is stabilized by resonance delocalization onto both aromatic rings.

Electron Transfer: The diarylmethyl anion undergoes single-electron transfer (SET) to molecular oxygen (O₂), generating a diarylmethyl radical and a superoxide (B77818) radical anion (O₂⁻•).

Radical Combination: The diarylmethyl radical combines with molecular oxygen to form a peroxyl radical.

Further Reactions: The peroxyl radical can then undergo a series of steps, potentially involving the superoxide radical or another diarylmethyl anion, to ultimately form the diaryl ketone product after workup.

The electronic nature of the substituents on the aromatic rings can influence the rate of this oxidation by affecting the acidity of the benzylic protons and the stability of the carbanion and radical intermediates. Both electron-donating and electron-withdrawing groups are generally well-tolerated in these reactions. researchgate.net

Metal-Mediated and Organocatalytic Reaction Mechanisms

The synthesis and transformation of this compound can be achieved through various sophisticated catalytic methods. These approaches, utilizing either transition metal complexes or small organic molecules as catalysts, offer efficient and selective pathways to the target compound and its derivatives. These reactions are fundamental in modern organic synthesis for creating specific carbon-carbon and carbon-heteroatom bonds.

Metal-Mediated Reaction Mechanisms

Transition metals, particularly palladium, copper, nickel, and ruthenium, play a pivotal role in catalyzing key transformations for the synthesis and modification of diaryl ketones like this compound.

Friedel-Crafts Acylation: This is a classic and fundamental method for forming the aryl-carbonyl-aryl backbone of benzophenones. The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid. For the synthesis of this compound, this can be approached by reacting chlorobenzene (B131634) with 3-hydroxybenzoyl chloride or by reacting a protected phenol (B47542) with 4-chlorobenzoyl chloride. A stoichiometric amount of the Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), is often required because it complexes with the product ketone. researchgate.net However, research has focused on developing more sustainable methods using catalytic amounts of other metal chlorides, such as those of gallium, iron, and antimony, or reusable solid catalysts like zinc oxide. researchgate.netresearchgate.net

Table 1: Examples of Metal-Based Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Aromatic Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Aluminum trichloride (AlCl₃) | Acyl Halide | Benzene/Substituted Benzenes | Conventional, often requires stoichiometric amounts. | researchgate.netacs.org |

| Ferric chloride (FeCl₃) | Benzoyl Chloride | Activated Aromatics | Demonstrates higher reaction rates than AlCl₃ in some cases. | researchgate.net |

| Zinc oxide (ZnO) | Acid Chlorides | Activated/Unactivated Aromatics | Heterogeneous, reusable catalyst for solvent-free conditions. | researchgate.net |

| Europium(III) triflimide (Eu(NTf₂)₃) | Carboxylic Acids | Aromatics | Efficient for catalysis using carboxylic acids directly as acylating agents at high temperatures. | researchgate.net |

Palladium and Copper-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies increasingly rely on cross-coupling reactions to form the C-C bond between the two aryl rings. A plausible route involves a Suzuki coupling between a 3-hydroxyphenylboronic acid and a 4-chlorobenzoyl derivative or a Stille coupling using an organotin reagent. Palladium complexes are the quintessential catalysts for these transformations. nptel.ac.in Similarly, copper-catalyzed reactions have been developed for the synthesis of diaryl ketones, offering an alternative, often more economical, pathway. researchgate.net These methods generally exhibit high functional group tolerance. acs.orgnih.gov

Ruthenium-Catalyzed Hydrogenation: Beyond synthesis, metal-mediated reactions can be used to transform the benzophenone structure. For instance, the ketone functional group of benzophenone derivatives can be selectively hydrogenated to form the corresponding secondary alcohol (benzhydrol). Ruthenium complexes, such as trans-RuCl₂(diphosphine)₂(diamine), have proven to be highly effective precatalysts for this transformation, proceeding with high efficiency under relatively mild conditions. acs.org This asymmetric hydrogenation can be used to produce chiral diarylmethanols with high enantiomeric excess. acs.org

Table 2: Research Findings on Ruthenium-Catalyzed Hydrogenation of Benzophenones

| Parameter | Description | Reference |

|---|---|---|

| Catalyst System | trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) with t-C₄H₉OK | acs.org |

| Substrate | Various substituted benzophenones | acs.org |

| Solvent | 2-propanol | acs.org |

| Conditions | 8 atm H₂, 23–35 °C | acs.org |

| Substrate/Catalyst Ratio | 2000–20000 | acs.org |

| Product | Benzhydrol derivatives | acs.org |

Organocatalytic Reaction Mechanisms

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based systems. nih.gov For the synthesis of hydroxybenzophenone frameworks, cascade reactions and cycloadditions are prominent organocatalytic strategies.

Cascade Benzannulation Reactions: Research has shown that highly functionalized 2-hydroxybenzophenone (B104022) frameworks can be constructed through organocatalyst-controlled cascade benzannulation reactions. rsc.org These reactions can proceed through different cycloaddition pathways, such as [3+3] or [4+2] cycloadditions, depending on the chosen organocatalyst and reagents. rsc.org This methodology allows for the one-pot construction of diverse and complex molecular architectures from simple precursors under green conditions. rsc.org

Zwitterionic Intermediate-Mediated Reactions: Certain organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can react with substrates like acetylenedicarboxylates to form 1,4-zwitterionic intermediates. thieme-connect.comthieme-connect.com These reactive intermediates can then be trapped by other carbonyl compounds. This principle has been applied to reactions involving 3-formylchromones and acetylenedicarboxylates, where the choice of organocatalyst base dictates the reaction outcome, leading to either functionalized benzophenones or xanthone (B1684191) derivatives. thieme-connect.comthieme-connect.com

Table 3: Research Findings on Organocatalytic Synthesis of Hydroxybenzophenone Frameworks

| Organocatalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| DBU/DABCO | [3+3] Cycloaddition (Cascade Benzannulation) | 1,3-Dicarbonyls and α,β-unsaturated aldehydes | 2-Hydroxy-3'-formylbenzophenones | rsc.org |

| 4-Picoline | Hetero-Diels–Alder type reaction | Formylchromones and Acetylenedicarboxylates | Pyrano[4,3-c]chromenes (precursors) | thieme-connect.comthieme-connect.com |

| DMAP | Friedel-Crafts type reaction via zwitterionic intermediate | Formylchromones and Acetylenedicarboxylates | Functionalized benzophenones | thieme-connect.comthieme-connect.com |

Iv. Advanced Spectroscopic and Structural Characterization of 4 Chlorophenyl 3 Hydroxyphenyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of (4-Chlorophenyl)(3-hydroxyphenyl)methanone by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. While specific experimental spectra for this compound are not detailed in the provided search results, a highly accurate prediction of the chemical shifts and coupling patterns can be derived from data on analogous compounds such as (4-chlorophenyl)phenylmethanone and (4-hydroxyphenyl)phenylmethanone. rsc.orgspectrabase.comrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings.

4-Chlorophenyl Ring: This ring will exhibit a characteristic AA'BB' system, appearing as two doublets due to the symmetrical substitution. The protons ortho to the carbonyl group are expected to be downfield compared to the protons meta to the carbonyl.

3-Hydroxyphenyl Ring: This ring will present a more complex splitting pattern with four distinct aromatic protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on solvent and concentration. The protons on this ring are influenced by the electron-donating hydroxyl group and the electron-withdrawing carbonyl group, leading to a predictable arrangement of signals.

The proton ortho to both the hydroxyl and carbonyl groups (at the 2-position) would be the most deshielded on this ring. The proton ortho to the hydroxyl group and meta to the carbonyl (at the 4-position) would also show a distinct chemical shift.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display 13 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the range of 195-197 ppm. rsc.orgrsc.org

Aromatic Carbons: The carbons of the two aromatic rings will appear in the typical aromatic region (approx. 115-140 ppm). The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the hydroxyl group (C-OH) will have their chemical shifts significantly influenced by these substituents. The remaining quaternary carbons (attached to the carbonyl group) will also be clearly identifiable.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~195.5 |

| C-Cl | - | ~138.5 |

| C-OH | - | ~157.0 |

| Aromatic CH (4-Chlorophenyl) | ~7.7 (d) | ~131.5 |

| Aromatic CH (4-Chlorophenyl) | ~7.4 (d) | ~128.7 |

| Aromatic CH (3-Hydroxyphenyl) | ~7.1-7.4 (m) | ~115-130 |

| Hydroxyl (OH) | Variable (broad s) | - |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides definitive information about the functional groups present in this compound and offers insights into its molecular vibrations. materialsciencejournal.orgresearchgate.netresearchgate.net The spectra are characterized by specific absorption or scattering bands corresponding to the vibrational modes of different bonds.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the FTIR spectrum, typically in the region of 1630-1680 cm⁻¹, which is characteristic of an aryl ketone. materialsciencejournal.org

Hydroxyl (O-H) Stretching: A broad and intense band is anticipated in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is indicative of hydrogen bonding.

Aromatic C-H Stretching: These vibrations typically appear as multiple weak to medium bands above 3000 cm⁻¹. scispace.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce several bands in the 1400-1610 cm⁻¹ region. scispace.comresearchgate.net

C-O Stretching: The stretching of the phenolic C-O bond should result in a band around 1200-1300 cm⁻¹. orientjchem.org

C-Cl Stretching: A moderate to strong band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 700-800 cm⁻¹.

The combined analysis of FTIR and Raman spectra provides a more complete vibrational profile, as some modes that are weak in FTIR may be strong in Raman, and vice versa.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| O-H Stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (ketone) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1610 | Medium to Strong |

| C-O Stretch (phenolic) | 1200 - 1300 | Medium |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the molecular formula of this compound and studying its fragmentation pathways under ionization. The molecular formula of the compound is C₁₃H₉ClO₂. ontosight.ainist.gov

HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. For C₁₃H₉ClO₂, the expected monoisotopic mass is approximately 232.0291 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzophenone (B1666685) derivatives, characteristic fragmentation involves cleavage alpha to the carbonyl group. Expected fragmentation pathways for this compound include:

Loss of the chlorophenyl radical to form a 3-hydroxybenzoyl cation.

Loss of the hydroxyphenyl radical to form a 4-chlorobenzoyl cation.

The presence of the chlorine atom will also produce a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Photophysical Characterization

Electronic spectroscopy provides information on the electronic transitions within the molecule and its resulting photophysical properties.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. rsc.org The π→π* transitions, originating from the aromatic system, are typically intense and occur at shorter wavelengths (higher energy). The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is weaker and occurs at a longer wavelength (lower energy). rsc.org The presence of the chloro and hydroxyl substituents will influence the exact position and intensity of these absorption maxima.

Fluorescence and Phosphorescence: Many benzophenone derivatives exhibit luminescence. rsc.orgmdpi.com Upon absorption of light, the molecule can relax to the ground state via fluorescence (emission from a singlet excited state) or, following intersystem crossing, via phosphorescence (emission from a triplet excited state). The emission spectra, including wavelength and quantum yield, are crucial for understanding the compound's potential in applications such as photosensitizers or as components in light-emitting materials. The intramolecular heavy-atom effect of chlorine may influence the rates of intersystem crossing and phosphorescence. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While crystallographic data for this compound was not found, a detailed structure for its isomer, (4-Chlorophenyl)(4-hydroxyphenyl)methanone, has been reported. researchgate.netexlibrisgroup.com This data provides valuable insights into the likely structural features of the target compound.

For the (4-hydroxyphenyl) isomer, the crystal structure reveals:

Crystal System: Monoclinic researchgate.netexlibrisgroup.com

Space Group: P2₁ researchgate.netexlibrisgroup.com

Key Structural Features: The molecule is not planar; the two phenyl rings are twisted with respect to each other. researchgate.net In related structures, this dihedral angle is typically between 57-62°. researchgate.netresearchgate.net

Intermolecular Interactions: The structure is stabilized by intermolecular hydrogen bonds, specifically O—H⋯O interactions, linking the molecules into chains. researchgate.net

It is expected that this compound would also adopt a non-planar conformation in the solid state. The position of the hydroxyl group at the 3-position would lead to a different hydrogen-bonding network compared to the 4-hydroxy isomer, potentially resulting in a different crystal packing arrangement.

Crystallographic Data for the Isomer (4-Chlorophenyl)(4-hydroxyphenyl)methanone researchgate.netexlibrisgroup.com

| Parameter | Value |

| Molecular Formula | C₁₃H₉ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.5465(9) |

| b (Å) | 8.0647(11) |

| c (Å) | 10.8476(15) |

| β (°) | 105.591(3) |

| Volume (ų) | 551.63(13) |

| Z | 2 |

Advanced Imaging Techniques for Material Characterization

While specific applications of advanced imaging for this compound are not documented in the search results, these techniques are powerful tools for characterizing materials that might incorporate this compound. wuttkescience.com If the compound possesses suitable fluorescence properties, techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) could be used. wuttkescience.com FLIM can provide high-resolution spatial maps of the compound within a matrix (e.g., a polymer film or biological tissue) and probe its local environment based on changes in its fluorescence lifetime. wuttkescience.com Other advanced magnetic resonance imaging (MRI) techniques could be employed to study materials where this compound is used as a tracer or as part of a larger functional assembly. nih.gov These methods are critical for understanding the spatial distribution and behavior of functional molecules in complex systems. wuttkescience.com

V. Computational Chemistry and Cheminformatics in the Study of 4 Chlorophenyl 3 Hydroxyphenyl Methanone

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are essential for understanding the fundamental electronic properties of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to study benzophenone (B1666685) and its derivatives, providing detailed information about their geometry, stability, and reactivity. scialert.netresearchgate.net

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting its reactivity. ucsb.edu For benzophenone derivatives, the HOMO and LUMO are crucial for understanding phenomena like photoinitiation and chemical stability. chemrxiv.orgchemrxiv.org The energy gap between the HOMO and LUMO (E_gap) is a significant indicator of molecular stability; a smaller gap suggests that the molecule is more easily excitable and potentially more reactive. researchgate.netchemrxiv.org

In (4-Chlorophenyl)(3-hydroxyphenyl)methanone, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is often centered on the benzoyl group and the chlorophenyl ring. This separation of orbitals is characteristic of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net DFT calculations can precisely map these orbitals and quantify their energies. bohrium.commaterialsciencejournal.org This information allows for the prediction of sites susceptible to nucleophilic or electrophilic attack. ucsb.edu For instance, regions with high electron density (indicated by the HOMO) are prone to electrophilic attack, whereas electron-deficient areas (indicated by the LUMO) are targets for nucleophiles.

Table 1: Representative Calculated Electronic Properties for Substituted Benzophenones

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| E_gap (LUMO-HOMO) | Energy difference between LUMO and HOMO | 3.5 to 4.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 4.0 Debye |

Note: These values are illustrative and depend on the specific substituents and the computational method (e.g., DFT functional and basis set) used.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying stable intermediates and, crucially, the high-energy transition states that connect them. For benzophenone derivatives, this can be applied to understand processes like photochemical reactions or metabolic transformations. By calculating the energy barriers (activation energies) associated with different possible pathways, researchers can predict the most likely reaction mechanism. This theoretical approach provides a molecular-level narrative of how reactants are converted into products, which is fundamental for designing more efficient synthetic routes or understanding degradation pathways.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the excited states of molecules. scialert.netresearchgate.net For this compound, TD-DFT can predict its UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. chemrxiv.orgchemrxiv.org These calculations reveal the nature of the transitions, such as n→π* (an electron from a non-bonding orbital moves to an anti-bonding π orbital) or π→π* (an electron from a bonding π orbital moves to an anti-bonding π orbital). scialert.netresearchgate.net

The photophysical behavior of benzophenones, including processes like intramolecular charge transfer (ICT), intersystem crossing (ISC), and excited-state intramolecular proton transfer (ESIPT), can be explored. researchgate.netnih.govfrontiersin.org For hydroxybenzophenones, ESIPT is a key process where a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state. nih.govfrontiersin.org TD-DFT can model the potential energy surfaces of these processes, helping to explain phenomena such as dual emission. frontiersin.org

Table 2: Example of TD-DFT Calculated Electronic Transitions for a Hydroxybenzophenone Derivative

| Transition | Wavelength (λ_max) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~340-360 nm | Low (~0.01) | n → π* |

| S₀ → S₂ | ~280-300 nm | High (~0.45) | π → π* |

Note: Values are representative and highly dependent on the specific molecular structure and computational parameters.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. aip.orgnih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The molecule is not static; the two phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation, providing insight into the molecule's shape and flexibility in different environments (e.g., in a vacuum, in a solvent, or interacting with a biological target). aip.orgresearchgate.net These simulations are also critical for studying intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules or the binding of the molecule within a protein's active site. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Benzophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. nih.gov For a class of compounds like benzophenone derivatives, QSAR models can be developed to predict activities such as antimalarial, anti-inflammatory, or antioxidant potential. nih.govnih.govmdpi.com These models establish a mathematical correlation between calculated molecular descriptors and an experimentally measured activity. nih.govresearchgate.net

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. mdpi.com These descriptors quantify various aspects of the molecule and can be categorized into several types:

Constitutional (1D): Simple counts of atoms, bonds, molecular weight, etc. ucsb.edu

Topological (2D): Based on the 2D graph representation of the molecule, describing connectivity and branching.

Geometrical (3D): Based on the 3D structure, including molecular surface area and volume.

Electronic: Derived from quantum chemical calculations, such as dipole moment, polarizability, and HOMO/LUMO energies. ucsb.edunih.gov

Physicochemical: Properties like hydrophobicity (logP) and molar refractivity. researchgate.net

Developing a robust QSAR model involves calculating a large number of potential descriptors and then using statistical methods to select the most relevant ones that best correlate with the activity being studied. researchgate.netmdpi.com For benzophenone derivatives, descriptors related to electronic properties (e.g., potential energy, dipole moment, electron affinity) and hydrophobicity are often found to be significant predictors of biological activity. nih.gov

Table 3: Common Classes of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Molecular size and basic composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Molecular shape and size in 3D space |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electron Affinity | Electron distribution and reactivity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and lipophilicity |

Predictive Model Construction and Validation

In the computational study of this compound and its analogues, the construction and validation of predictive models are paramount for forecasting their biological activities and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, seeking to establish a correlation between the chemical structure and biological activity. researchgate.net The development of robust predictive models involves several key stages, from descriptor calculation to rigorous validation.

Model Construction: The process begins with the compilation of a dataset of molecules with known activities, which is then divided into a training set for model building and a test set for external validation. nih.gov Various machine learning algorithms are employed to construct these models. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF), and artificial neural networks like the Multi-layer Perceptron (MLP). nih.govnih.govnih.gov

For instance, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models based on the three-dimensional properties of the molecules. nih.gov These methods calculate steric and electrostatic fields (in CoMFA) and add hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) to explain the relationship between molecular structure and activity. nih.gov

Model Validation: Validation is a critical step to ensure the model is predictive and not a result of chance correlation. It involves both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. The cross-validation correlation coefficient (Q²) is a key statistic here; a Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

External Validation: The model's predictive power is ultimately tested on an external test set of compounds that were not used during model development. nih.gov Metrics such as the predicted correlation coefficient (R²pred) are calculated. nih.gov Other performance indicators include the Area Under the Curve (AUC) for classification models and Root Mean Square Error (RMSE) for regression models. nih.govnih.gov

The table below summarizes various machine learning models and common validation metrics used in their construction.

| Model Type | Common Algorithms | Key Validation Metrics | Typical Performance Thresholds |

| Regression | Partial Least Squares (PLS), Support Vector Regression (SVR) | R² (Coefficient of Determination), Q² (Cross-validated R²), R²pred (External R²), RMSE | R² > 0.5, Q² > 0.5, R²pred > 0.5 |

| Classification | Logistic Regression, K-Nearest Neighbors (KNN), Random Forest, XGBoost, Multi-layer Perceptron (MLP) | Accuracy, Precision, Recall, F1-Score, AUC (Area Under the ROC Curve) | AUC > 0.7 for good models; > 0.9 for excellent models. nih.govnih.gov |

By employing these methodologies, researchers can develop predictive models for compounds like this compound to screen virtual libraries, prioritize synthesis, and guide the design of new derivatives with enhanced biological activity.

Applicability Domain Analysis

A crucial aspect of any QSAR model is defining its Applicability Domain (AD). The AD represents the chemical space of compounds for which the model can make reliable predictions. mdpi.com This is a fundamental principle for model validation, as QSAR models are generally trusted to interpolate within the domain of the training data but not to extrapolate to structurally dissimilar molecules. mdpi.comvariational.ai Defining the AD is essential for assessing the reliability of a prediction for a new compound, such as this compound, if it was not part of the model's training set.

Several methods have been developed to characterize the AD of a QSAR model. These approaches are often based on the descriptors used to build the model and the similarity of query compounds to the training set compounds. mdpi.com

Methods for Defining the Applicability Domain:

Descriptor Range-Based Methods: This is the simplest method, where the AD is defined by the minimum and maximum values of each molecular descriptor in the training set. A new compound is considered inside the AD if all its descriptor values fall within these ranges.

Geometric Methods: These methods define the AD based on the distribution of training set compounds in the multi-dimensional descriptor space. Examples include the convex hull approach, which encloses all training compounds in the smallest possible convex polygon.

Distance-Based Methods: The AD is defined based on the distance of a query compound to the compounds in the training set. The Tanimoto similarity index or Euclidean distance are common metrics. variational.ai A new molecule is considered within the AD if its distance to its nearest neighbors in the training set is below a predefined threshold. mdpi.com

Leverage Approach: This statistical method uses the hat matrix diagonal values (leverages) to measure the influence of each compound on the model. Compounds with high leverage are outliers in the descriptor space. The AD is defined by a leverage threshold, and predictions for compounds with leverages exceeding this threshold are considered unreliable. researchgate.net

The following table outlines some common methods for AD determination.

| Method | Principle | Advantages | Limitations |

| Descriptor Ranges | Defines AD by the min/max value of each descriptor in the training set. | Simple to implement and interpret. | Does not account for correlations between descriptors; can result in a poorly defined chemical space. |

| Distance-Based (e.g., k-NN) | A query compound's similarity is assessed by its distance to the k nearest neighbors in the training set. mdpi.com | Intuitive and effective for identifying local gaps in the training data. | The choice of k and the distance threshold can be subjective. |

| Leverage Approach | Measures a compound's distance from the centroid of the training set descriptors. researchgate.net | Statistically robust and widely used. | Primarily identifies outliers in the descriptor space (extrapolation) but not necessarily interpolation space. |

| Probability Density | Models the probability distribution of the training set in the descriptor space. | Provides a statistical measure of confidence in the prediction. | Can be computationally intensive, especially for high-dimensional data. |

Estimating the AD is a critical step that prevents the misapplication of predictive models, ensuring that any in silico prediction for this compound is accompanied by a measure of its reliability. researchgate.net

Machine Learning and Artificial Intelligence Integration in Molecular Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) have become transformative tools in computational chemistry, significantly accelerating the design of novel molecules and the prediction of their synthetic pathways. scholar9.comepfl.ch These technologies are particularly relevant for exploring the chemical space around a scaffold like this compound to design new derivatives with optimized properties.

AI in Molecular Design: The vastness of chemical space makes an exhaustive search for new molecules with desired properties computationally infeasible. scholar9.com AI-driven generative models can navigate this space efficiently to propose novel molecular structures. These models can be broadly categorized into two paradigms:

Distribution Learning: Generative models are trained on a large dataset of known molecules to learn their underlying chemical patterns and distributions. They can then sample from this learned distribution to generate new, chemically plausible molecules that resemble the training data. This approach is useful for creating targeted virtual screening libraries. scholar9.com

Goal-Oriented Generation: These models aim to generate molecules that optimize a specific objective function, such as high predicted binding affinity for a target protein or desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. github.io This involves coupling a generative model with a predictive model (or scoring function) that evaluates the generated molecules, often using techniques like reinforcement learning or genetic algorithms to guide the generation process toward more promising regions of chemical space. github.io

AI in Synthesis Prediction: A significant challenge in drug discovery is not only designing a potent molecule but also ensuring it can be synthesized efficiently. patsnap.com AI is making significant inroads into solving this "retrosynthesis" problem. osu.edu

Retrosynthesis involves breaking down a target molecule into simpler, commercially available precursors. engineering.org.cn AI models for retrosynthesis are typically trained on massive databases of known chemical reactions. They learn the chemical rules and transformations to predict plausible disconnections for a given target molecule. engineering.org.cnarxiv.org

Template-Based Models: These models use a predefined library of reaction templates (representing generalized chemical transformations) to identify possible retrosynthetic steps. engineering.org.cn

Template-Free Models: These models, often based on sequence-to-sequence or graph-based neural networks, treat retrosynthesis as a translation problem, directly translating a product molecule into its reactants without relying on explicit reaction rules. nih.gov

| AI Application | Methodology | Objective for this compound |

| Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Reinforcement Learning | Design novel analogues with potentially improved biological activity (e.g., antioxidant, anti-inflammatory) or better physicochemical properties. scholar9.comontosight.ai |

| Virtual Screening | Machine learning models (e.g., Random Forest, Gradient Boosting) trained on large datasets. | Rapidly screen large virtual libraries of compounds to identify those with a high probability of being active, prioritizing them for further study. scholar9.com |

| Synthesis Prediction | Template-based or template-free retrosynthesis models. engineering.org.cnnih.gov | Predict a step-by-step, cost-effective, and high-yield synthetic pathway for newly designed analogues of the parent compound. |

| Reaction Outcome Prediction | Forward synthesis models using graph convolutional neural networks or sequence-to-sequence models. nih.gov | Validate the steps proposed by retrosynthesis models by predicting the likely products and yields from a given set of reactants and conditions. |

Vi. Advanced Research Applications and Emerging Technologies Featuring Functionalized Benzophenone Scaffolds

Photoinitiator Systems in Photopolymerization and Crosslinking Technologies

Functionalized benzophenones are widely utilized as photoinitiators, particularly Type II photoinitiators, in UV curing processes for inks, coatings, and adhesives. researchgate.netpolymerinnovationblog.com These compounds are critical for initiating the free radical polymerization of monomers and oligomers, such as acrylates, upon exposure to ultraviolet light. polymerinnovationblog.commdpi.com The effectiveness of these photoinitiators is a key factor in achieving rapid curing rates, low energy consumption, and minimal release of volatile organic compounds. researchgate.net

Mechanism of Photoinitiation and Radical Generation

Benzophenone (B1666685) and its derivatives function as Type II photoinitiators, which operate via a bimolecular hydrogen abstraction mechanism. polymerinnovationblog.comsinocurechem.comgoogle.com This process is distinct from Type I photoinitiators that undergo unimolecular cleavage to form radicals. polymerinnovationblog.com The mechanism for a benzophenone-based system can be detailed in the following steps:

Photoexcitation : Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC) : The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). Benzophenone is known for its high ISC efficiency, approaching 100%. mdpi.comrsc.org

Hydrogen Abstraction : The triplet-state benzophenone molecule abstracts a hydrogen atom from a synergistic co-initiator, which is typically a tertiary amine, alcohol, or ether. polymerinnovationblog.comlongchangchemical.com This step results in the formation of two radicals: a ketyl radical derived from the benzophenone and a radical on the co-initiator molecule. nih.gov

Initiation of Polymerization : While the benzophenone-derived ketyl radical is generally not reactive enough to initiate polymerization, the radical generated on the co-initiator (e.g., an amine alkyl radical) is highly reactive and readily initiates the polymerization of monomer units, such as acrylates, starting the polymer chain growth. google.comnih.gov

This hydrogen abstraction process is crucial for the generation of the initiating free radicals that drive the photopolymerization reaction. researchgate.net The presence and nature of the co-initiator are therefore essential for the successful functioning of Type II photoinitiating systems. polymerinnovationblog.com

Efficiency and Wavelength Response in Curing Applications

The efficiency and wavelength response of benzophenone-based photoinitiators are critical parameters for their application in UV curing. Unsubstituted benzophenone exhibits a strong absorption maximum in the UV-C region, typically around 254 nm. polymerinnovationblog.com However, this can be disadvantageous for certain applications, especially in pigmented or thicker coatings where UV penetration is limited. researchgate.net

To address this, researchers modify the benzophenone structure to shift the absorption to longer wavelengths (UV-A and visible light regions), where light penetration is deeper. rsc.orgresearchgate.net Functionalization with auxochromic groups, such as hydroxyl or chloro groups as in (4-Chlorophenyl)(3-hydroxyphenyl)methanone, or by creating more complex structures, can red-shift the maximum absorption wavelength (λmax) into the 300–400 nm range or even higher. researchgate.netrsc.orgscribd.com For example, new benzophenone derivatives have been synthesized that show efficient UV light absorption in the 225–325 nm range. researchgate.net Thioxanthones, another class of Type II photoinitiators, absorb at even longer wavelengths (380-420 nm), making them more effective for light sources like LEDs emitting at 365 nm and 405 nm. longchangchemical.com

The photoinitiation efficiency of these systems depends on factors like the molar extinction coefficient at the irradiation wavelength, the quantum yield of radical formation, and the reactivity of the generated radicals. While sometimes considered less reactive than Type I photoinitiators, Type II systems based on benzophenone are valued for their cost-effectiveness and good surface curing properties. google.comlongchangchemical.com The efficiency of newer, structurally modified benzophenone photoinitiators can surpass that of benchmark compounds, particularly for LED-based curing applications. rsc.orgnih.gov

| Photoinitiator Type | Typical λmax Range | Applicable Light Source | Key Features |

|---|---|---|---|

| Unsubstituted Benzophenone | ~254 nm (UV-C) | Mercury Vapor Lamps | Strong absorption in UV-C, limited penetration. polymerinnovationblog.com |

| Functionalized Benzophenones | 300 - 400 nm (UV-A) | Mercury Vapor Lamps, UV-LEDs | Red-shifted absorption for better penetration. researchgate.netrsc.org |

| Hybrid Benzophenones (e.g., with Triphenylamine) | >400 nm (Visible) | LEDs (@405 nm, @450 nm) | Enhanced molar extinction coefficients and LED compatibility. researchgate.netrsc.orgnih.gov |

Design of Novel Benzophenone-based Photoinitiators

The design of novel benzophenone-based photoinitiators is a dynamic area of research, driven by the need for materials with improved performance characteristics. Key goals in this field include enhancing migration stability, increasing reactivity, and shifting absorption to match modern light sources like light-emitting diodes (LEDs). rsc.orgnih.gov

Several design strategies are being pursued:

Polymeric Photoinitiators : By incorporating the benzophenone moiety into a polymer backbone, the molecular weight of the photoinitiator is significantly increased. This approach reduces the migration of the photoinitiator and its byproducts from the cured polymer, which is crucial for applications in food packaging and medical devices. researchgate.net

Hybrid Structures : Combining the benzophenone scaffold with other chromophores or electron-donating groups, such as triphenylamine (B166846) or carbazole (B46965), has proven effective. rsc.orgnih.gov These hybrid structures often exhibit intramolecular hydrogen abstraction or charge transfer, leading to red-shifted absorption maxima, higher molar extinction coefficients, and improved photoinitiation capabilities under LED irradiation. rsc.orgsci-hub.se For instance, benzophenone-triphenylamine hybrid structures have been developed that show excellent performance for photopolymerization under 365 nm and 405 nm LEDs. nih.gov

These innovative designs are expanding the applicability of benzophenone-based systems, enabling their use in advanced applications such as 3D printing and the fabrication of composites. rsc.orgnih.gov

Organic Semiconductor Materials for Optoelectronic Devices

The benzophenone core is an attractive building block for organic semiconductors due to its electron-deficient nature and rigid, twisted structure. mdpi.comnih.gov These properties are advantageous for creating materials with wide bandgaps and high triplet energies, which are essential for applications in optoelectronic devices. researchgate.netacs.orgnih.gov Functionalized benzophenones are being investigated for their potential to improve the efficiency, stability, and color purity of organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Host Materials in Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PhOLEDs)

In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material. The host material plays a crucial role in facilitating charge transport and transferring energy efficiently to the phosphorescent emitter. To prevent back energy transfer from the guest to the host, the host material must possess a triplet energy (ET) higher than that of the dopant. acs.orgrsc.org

Benzophenone derivatives have emerged as excellent candidates for universal host materials because their inherent high triplet energies (typically ~2.95-2.99 eV) are sufficient to host blue, green, yellow, and red phosphors. rsc.orgacs.orgnih.govrsc.org By attaching charge-transporting moieties like carbazole or triphenylamine to the benzophenone core, researchers can synthesize bipolar host materials that can effectively transport both electrons and holes. mdpi.comresearchgate.net

The design of benzophenone-based hosts often involves creating sterically hindered, amorphous structures to ensure good film-forming properties and prevent crystallization, which can be detrimental to device performance. rsc.orgrsc.org For example, incorporating a bulky triptycene (B166850) scaffold into the benzophenone structure conserves the high triplet energy while imparting amorphous characteristics. rsc.orgrsc.org Such materials have been used to fabricate highly efficient PhOLEDs, with external quantum efficiencies (EQEs) exceeding 19% for yellow and 17% for green devices. acs.orgnih.gov

| Host Material Class | Triplet Energy (ET) | Band Gap (Eg) | Hosted Emitter Colors | Reported Max. EQE |

|---|---|---|---|---|

| Benzophenone-Mesitylene Derivatives | 2.95 - 2.97 eV | 3.91 - 3.93 eV | Blue, Green, Yellow, Red | 19.2% (Yellow), 17.0% (Green) acs.orgnih.gov |

| Benzoyltriptycene (TRP-BP) | 2.99 eV | 3.80 eV | Blue, Green, Yellow, Red | 19.8% (Yellow) rsc.orgrsc.org |

| Bicarbazole-Benzophenone Derivatives | >3.2 eV (Bandgap) | - | Host for Green Emitters | 11% (TADF), PEmax of 45 lm/W (Phosphorescent) mdpi.com |

Charge Transport Mechanisms and Device Performance

The highly twisted geometry of the benzophenone unit helps to reduce intermolecular interactions and self-quenching effects, which is beneficial for maintaining high photoluminescence quantum yields in the solid state. nih.gov The structural modifications on the benzophenone scaffold directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the bandgap of the material. nih.gov For instance, HOMO levels for a series of benzophenone hosts were found to be between -5.80 eV and -4.74 eV, with LUMO levels from -2.80 eV to -1.83 eV, resulting in wide bandgaps of 2.72–3.93 eV. nih.gov

These tailored electronic properties allow for efficient charge injection from the electrodes and effective confinement of triplet excitons on the guest emitter molecules. The result is OLED devices with high brightness, high efficiency, and stable color emission. researchgate.net Devices using benzophenone-based hosts have achieved low turn-on voltages (as low as 2.2 V) and high external quantum efficiencies, demonstrating the viability of this class of materials for advanced display and lighting technologies. mdpi.comresearchgate.net

Integration into Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of these devices is critically dependent on the properties of the organic semiconductor layer. The benzophenone core has emerged as a promising structural motif for the synthesis of novel organic semiconductors. jmcs.org.mxredalyc.orgorientjchem.orgresearcher.life Although direct studies on this compound in OFETs are not extensively documented, the characteristics of the broader benzophenone family provide a strong indication of their potential.

Functionalized benzophenone derivatives are noted for their high thermal stability and well-defined electrochemical behavior, which are essential attributes for reliable transistor operation. orientjchem.org The inherent twisted geometry between the two phenyl rings in the benzophenone scaffold can be advantageous in solid-state packing, potentially reducing deleterious intermolecular interactions and self-quenching effects that can hinder charge transport. orientjchem.orgacs.org

The primary application of benzophenone-based semiconductors has been extensively explored in Organic Light-Emitting Diodes (OLEDs), where they function as host materials or emitters. jmcs.org.mxredalyc.orgresearcher.life Their success in OLEDs, which share operational principles and material requirements with OFETs, suggests their viability as the active channel material in transistors. The ability to functionalize the benzophenone core allows for the precise tuning of energy levels (HOMO/LUMO) to match electrode work functions, facilitating efficient charge injection and transport. For instance, the introduction of electron-donating (like the hydroxyl group) or electron-withdrawing (like the chloro group) substituents on the phenyl rings can modulate the material's charge-carrying capabilities, making them suitable for either p-type or n-type transistors.

The table below summarizes key properties of benzophenone derivatives relevant to their potential use in organic electronics, drawing parallels from their established performance in OLEDs.

| Property | Relevance to OFETs | Typical Characteristics of Benzophenone Derivatives |

| Thermal Stability | Ensures device longevity and operational stability under thermal stress. | High decomposition temperatures (Td often > 300 °C) and high glass transition temperatures (Tg). acs.org |

| Electrochemical Behavior | Determines charge injection and transport properties (p-type or n-type). | Tunable HOMO/LUMO energy levels through functionalization. |

| Photophysical Properties | Influences charge generation and recombination processes. | High triplet energies and efficient intersystem crossing. jmcs.org.mxredalyc.orgorientjchem.orgresearcher.life |

| Molecular Geometry | Affects solid-state packing, film morphology, and charge mobility. | Highly twisted geometry can reduce intermolecular aggregation. orientjchem.orgacs.org |

Further research into synthesizing and characterizing polymers and small molecules based on the this compound scaffold could unveil a new class of organic semiconductors for high-performance OFETs.

Catalysis and Photoredox Catalysis involving Benzophenone Derivatives

The unique electronic and photochemical properties of the benzophenone scaffold make it a valuable component in the design of catalysts for a variety of chemical transformations. The carbonyl group, combined with the tunable aromatic rings, allows for interaction with metal centers and participation in light-induced redox processes.

Metal Complexation and Ligand Design

Derivatives of benzophenone featuring hydroxyl groups, such as this compound, are excellent candidates for ligand design in coordination chemistry. The presence of both a carbonyl oxygen and a hydroxyl oxygen in a suitable geometric arrangement allows for the formation of stable chelate rings with metal ions.

Specifically, 2-hydroxybenzophenone (B104022) and its analogues are well-documented to act as bidentate ligands, coordinating to transition metal centers through the oxygen atoms of the deprotonated hydroxyl group and the carbonyl group. This coordination mode forms a stable six-membered ring, enhancing the complex's thermodynamic stability. Research has demonstrated the synthesis of octahedral metal complexes with metals like Iron (Fe), Cobalt (Co), and Zinc (Zn) using 2-hydroxybenzophenone ligands.

The table below lists examples of metal ions that have been complexed with hydroxy-functionalized benzophenone derivatives and the typical coordination behavior.

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Geometry |

| Co(II) | 2-hydroxybenzophenone | Bidentate (O, O) | Octahedral |

| Cu(II) | Hydroxy-dimethylpropanoic acid derivative | Bidentate | Not specified |

| Ni(II) | Hydroxy-dimethylpropanoic acid derivative | Bidentate | Not specified |

| La(III) | Hydroxy-dimethylpropanoic acid derivative | Bidentate | Not specified |

| Zn(II) | 2-hydroxy-4-methoxybenzophenone Schiff base | Bidentate (N, O) | Microcrystalline |

The design of such ligands is crucial for developing new catalysts, where the metal center's activity can be precisely modulated by the electronic and steric properties of the benzophenone scaffold.

Photocatalytic Applications in Organic Transformations

Benzophenone and its derivatives are renowned for their photochemical reactivity, making them exemplary organic photosensitizers for a variety of transformations. This reactivity stems from their efficient absorption of UV light, leading to the formation of an excited triplet state with a diradical character centered on the carbonyl group.

Upon irradiation, this compound is expected to behave similarly to other benzophenones. The process begins with the promotion of an n-electron from the carbonyl oxygen to an antibonding π* orbital (n→π* transition), forming a short-lived excited singlet state. This singlet state rapidly undergoes intersystem crossing (ISC) to a more stable triplet state.

This triplet diradical is a powerful hydrogen atom abstractor. In the presence of a suitable hydrogen-atom donor (R-H), it can abstract a hydrogen atom to form a ketyl radical and a substrate-derived radical (R•).

Mechanism of Benzophenone Photosensitization:

Photoexcitation: BP + hν → ¹BP*

Intersystem Crossing: ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BP•-OH + R•

The generated radical (R•) can then participate in various organic transformations, such as polymerization, cross-linking, or cyclization reactions. This principle is the basis for using benzophenone derivatives as photoinitiators in UV-curing applications.

Furthermore, benzophenone derivatives have been employed in visible-light photoredox catalysis, for example, in initiating radical thiol-ene reactions. The photochemical behavior is highly solvent-dependent; studies on 4-hydroxybenzophenone (B119663) have shown that in aprotic solvents, it can generate singlet oxygen upon irradiation and sensitize the transformation of other molecules. In protic solvents like water, however, deprotonation of the excited states can occur, potentially inhibiting its photoactivity. The specific substitution pattern of this compound, with its electron-withdrawing chloro group and electron-donating hydroxyl group, would likely influence the energy and lifetime of its excited triplet state, thereby modulating its photocatalytic efficiency.

Nanomaterials and Nanocomposite Development

The photochemical properties of benzophenone derivatives are not only useful for initiating polymerization but also for driving the synthesis of nanomaterials and for creating robust polymer nanocomposites through photo-crosslinking.

Photo-assisted Synthesis of Metal Nanoparticles using Benzophenone Derivatives

Benzophenone derivatives serve as effective photosensitizers for the synthesis of metal nanoparticles (NPs), particularly those of noble metals like gold (Au) and silver (Ag). orientjchem.org This photochemical method offers a rapid, efficient, and controllable route to NP formation under mild conditions. redalyc.orgorientjchem.org

The mechanism is a direct extension of benzophenone's photocatalytic activity. As a Type II photoinitiator, the benzophenone derivative is first excited by light to its triplet state. researcher.life In the presence of a hydrogen donor, such as an alcohol or an amine (e.g., triethylamine), the excited benzophenone abstracts a hydrogen atom, generating a ketyl radical. This ketyl radical is a potent reducing agent. It can readily donate an electron to a metal salt precursor (e.g., HAuCl₄ or AgNO₃) in solution, reducing the metal cations (Au³⁺ or Ag⁺) to their zero-valent state (Au⁰ or Ag⁰). orientjchem.org

Steps in Photo-assisted Nanoparticle Synthesis:

Photoexcitation of Benzophenone Derivative: BP-derivative + hν → ³(BP-derivative)*

Formation of Reducing Radical: ³(BP-derivative)* + H-Donor → (BP-derivative)•-OH + Donor•

Reduction of Metal Ion: (BP-derivative)•-OH + M⁺ → BP-derivative + M⁰ + H⁺

Nucleation and Growth: n(M⁰) → (M⁰)n Nanoparticle

This process allows for the formation of nanoparticles with small sizes, typically in the range of 4–13 nm. redalyc.orgorientjchem.org The size and formation rate of the nanoparticles can be controlled by modifying the components of the photoinitiating system, such as the specific benzophenone derivative, the hydrogen donor, and the presence of co-additives like iodonium (B1229267) salts, which can accelerate the generation of the reducing radicals. redalyc.orgorientjchem.org Studies have specifically highlighted the use of 4-hydroxybenzophenone as a photoreducing agent in the synthesis of gold nanoparticles, underscoring the applicability of the functionalized scaffold present in this compound for this purpose. orientjchem.org

Incorporation into Polymer Nanocomposites (e.g., polyimides)

Polymer nanocomposites, which consist of a polymer matrix with dispersed nanofillers (e.g., nanoclays, nanoparticles), offer enhanced properties compared to the virgin polymer. Benzophenone derivatives play a dual role in the creation of advanced nanocomposites, particularly those based on high-performance polymers like polyimides.

Firstly, benzophenone-containing monomers, most notably 3,3ʹ,4,4ʹ-benzophenone tetracarboxylic dianhydride (BTDA), are widely used in the synthesis of polyimides. jmcs.org.mxscielo.org.mx The resulting polyimides, which have the benzophenone moiety integrated into their main chain, can serve as the matrix for nanocomposites. For instance, polyimide/organoclay nanocomposites have been prepared by the in situ polymerization of BTDA and a diamine in the presence of organo-modified clays. jmcs.org.mxscielo.org.mx These materials exhibit significantly improved thermal stability compared to the pure polyimide, as the dispersed clay layers act as a barrier to mass and heat transport. redalyc.org

Secondly, the benzophenone unit, whether in the main chain or as a pendent group, acts as an intrinsic photo-crosslinker. researcher.life Upon exposure to UV radiation, the benzophenone group is excited and can abstract a hydrogen atom from a nearby polymer chain. This process creates two radical sites that combine to form a covalent cross-link between the polymer chains. This photo-crosslinking ability is crucial for enhancing the mechanical properties, solvent resistance, and thermal stability of the polymer matrix within the nanocomposite. This technique is also leveraged to create photosensitive polyimides used for applications such as photo-alignment layers in liquid crystal displays (LCDs). researcher.life The ability to form stable, cross-linked networks makes benzophenone-functionalized polymers excellent candidates for creating robust and durable nanocomposite materials.

Advanced Sensing Applications and Fluorescent Probes

The benzophenone scaffold, characterized by its diaryl ketone structure, serves as a versatile platform in the development of advanced chemical sensors and fluorescent probes. nih.govnih.gov The inherent photophysical properties of benzophenone and its derivatives, such as their ability to undergo efficient intersystem crossing, make them attractive candidates for the construction of sensory materials. mdpi.com Functionalization of the benzophenone core with specific substituents, such as the hydroxyl and chloro groups present in this compound, can modulate these properties and introduce specific binding sites for the selective detection of various analytes, including metal ions, anions, and volatile organic compounds (VOCs). researchgate.netrsc.orgnih.govrsc.org

The design of benzophenone-based fluorescent probes often relies on common sensing mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE). researchgate.netnih.gov For instance, a "turn-on" fluorescent sensor for the Fe2+ ion was developed from a diaminobenzophenone Schiff base. nih.gov In the absence of Fe2+, the fluorescence of the probe is quenched. Upon binding Fe2+, processes like PET and C=N isomerization are inhibited, leading to a significant enhancement in fluorescence intensity. nih.gov This particular sensor demonstrated a low detection limit of 0.0363 µM, well below the World Health Organization's guideline for Fe2+ in drinking water. nih.gov

Similarly, functionalized benzophenones have been engineered for the detection of VOCs. A noteworthy example is a wearable fluorescent sensor developed from a hydroxynaphthalene benzophenone Schiff base. researchgate.net This sensor operates based on a combination of ICT and AIE mechanisms. When exposed to various VOCs, the sensor film shows a sharp increase in emission, allowing for the point-of-care detection of air contamination with a low limit of detection of 7.04 mg/m³. researchgate.net

The strategic placement of functional groups on the benzophenone scaffold is crucial for achieving high selectivity and sensitivity. Hydroxyl groups, as seen in this compound, can act as proton donors or hydrogen-bond donors, facilitating interactions with anionic species. rsc.orgelsevierpure.com Halogen atoms like chlorine can influence the electronic properties of the molecule and can also be involved in halogen bonding, a non-covalent interaction that can be exploited in anion recognition.

The versatility of the benzophenone scaffold is further highlighted by its incorporation into more complex systems. For example, benzoyl hydrazone derivatives have been synthesized to act as selective aqueous fluorescent probes for different metal ions, including Al3+, Cu2+, and Zn2+. rsc.org The interaction of the target metal ion with the probe leads to a distinct change in its fluorescence spectrum, enabling selective detection. rsc.org